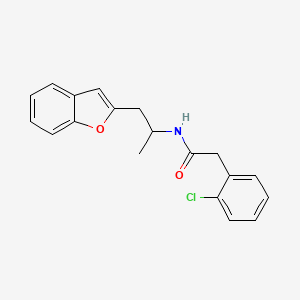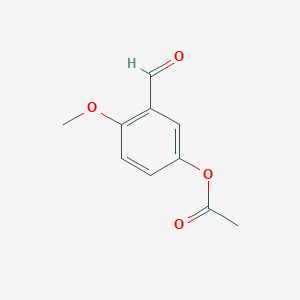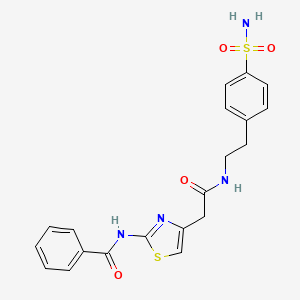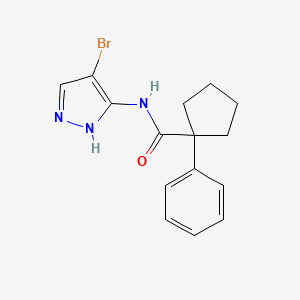![molecular formula C18H18BrClN2O3S B2865502 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide CAS No. 868146-20-7](/img/structure/B2865502.png)
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, which is a prevalent moiety in many natural products and drugs . Indole derivatives are known to possess various biological activities and have been the focus of many synthetic efforts .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indole derivatives are known to participate in a variety of chemical reactions . For example, they can undergo electrophilic substitution due to the presence of π-electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Indole derivatives are generally crystalline and colorless .科学的研究の応用
Solvent-Free Synthesis of Triazines
Research by Ghorbani‐Vaghei et al. (2015) demonstrated the use of N-halosulfonamides as efficient catalysts for the one-pot synthesis of triazines under solvent-free conditions. Although this study does not directly mention the compound , it highlights the broader utility of sulfonamides in facilitating chemical reactions in a more environmentally friendly manner without the need for solvents (Ghorbani‐Vaghei et al., 2015).
Antitumor Sulfonamides
T. Owa et al. (2002) explored the structure and gene expression relationships of antitumor sulfonamides, including detailed analysis of their interactions with cancer cell lines. This study provides insight into how certain sulfonamides can be potent cell cycle inhibitors and offers a foundation for understanding how structurally similar compounds might interact at the molecular level with cancer cells (Owa et al., 2002).
Antimicrobial and Antiproliferative Agents
A study by Shimaa M. Abd El-Gilil (2019) on the design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives showcased their effectiveness as antimicrobial and antiproliferative agents. This indicates the potential of sulfonamides in therapeutic applications, particularly in treating cancer and infections (Abd El-Gilil, 2019).
Synthesis of Novel 3-Substituted Indoles
The work by Ghorbani‐Vaghei et al. (2014) on the solid-state synthesis of novel 3-substituted indoles using N-halosulfonamides as catalysts underscores the role of sulfonamides in the synthesis of complex organic molecules. This methodological advancement demonstrates the versatility of sulfonamides in organic chemistry (Ghorbani‐Vaghei et al., 2014).
CCR4 Receptor Antagonists
A study by Kindon et al. (2017) identified sulfonamide compounds as potent CCR4 receptor antagonists through high-throughput screening, showing the potential for sulfonamides in drug discovery and development, particularly in targeting specific receptors involved in disease processes (Kindon et al., 2017).
作用機序
特性
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O3S/c1-11-14(15-9-12(19)3-6-17(15)22-11)7-8-21-26(23,24)13-4-5-16(20)18(10-13)25-2/h3-6,9-10,21-22H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHQQVQWYHFVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea](/img/structure/B2865421.png)


![1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine](/img/structure/B2865427.png)





![ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2865436.png)
![3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2865437.png)
![ethyl 3-carbamoyl-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2865438.png)

![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865442.png)